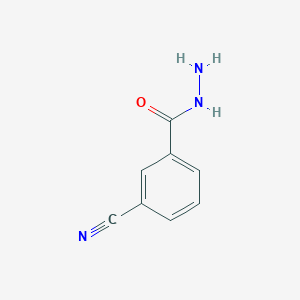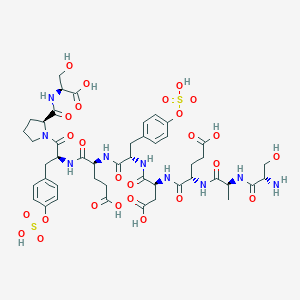
(4-Methyl-1,3-thiazol-2-yl)acetonitrile
説明
Synthesis Analysis
The synthesis of (4-Methyl-1,3-thiazol-2-yl)acetonitrile and related derivatives involves complex chemical reactions, highlighting the compound's versatility in forming various chemical structures. For instance, a novel series of derivatives demonstrated significant glycosidase inhibitory activity, indicating potential applications in managing hyperglycemia in type II diabetes (Patil et al., 2012). Another study focused on synthesizing antifungal agents, showcasing the compound's role in developing new therapeutic options (Shelke et al., 2014).
Molecular Structure Analysis
The molecular structure of (4-Methyl-1,3-thiazol-2-yl)acetonitrile derivatives has been extensively studied, with one investigation revealing the X-ray diffraction (XRD) structure of a specific derivative, providing insights into its molecular configuration (Dyachenko et al., 2014). Such studies are crucial for understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
The compound's reactivity towards various electrophilic reagents has been explored, revealing its potential to yield thiophene derivatives under specific conditions (Elnagdi et al., 2002). These reactions are significant for synthesizing new compounds with diverse biological activities.
Physical Properties Analysis
Although specific studies focusing solely on the physical properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile were not identified, the physical properties are typically inferred from molecular structure analyses and synthesis methods. These properties are essential for determining the compound's stability, solubility, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of (4-Methyl-1,3-thiazol-2-yl)acetonitrile derivatives, such as their potential for forming new compounds through reactions with electrophilic reagents, highlight the compound's versatility. For example, the synthesis and reactivity studies offer insights into the mechanisms driving these reactions and the resultant products' potential applications (Elnagdi et al., 2002).
科学的研究の応用
1. Antimicrobial Agents
- Summary of Application: Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- Methods of Application: One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- Results or Outcomes: This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .
2. Potent Antimicrobial Agents
- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
- Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results or Outcomes: The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
3. Synthesis of Indazoles
- Summary of Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application: The synthesis of 1H- and 2H-indazoles has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
4. Pharmacological Potentials of Triazoles
- Summary of Application: Triazole compounds, which are a type of azole, show versatile biological activities and are used in a variety of therapeutic applications such as antioxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, anti-tubercular, antifungal, antiepileptic and antimicrobial effects .
- Methods of Application: The synthesis of triazole derivatives involves the use of different pharmacophores in one structure that lead to compounds with increased antimicrobial activity .
- Results or Outcomes: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
5. Synthesis of Indazoles
- Summary of Application: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application: The synthesis of 1H- and 2H-indazoles has been achieved through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes: This work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
6. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives are prevalent moieties present in many natural products and pharmaceuticals .
- Methods of Application: The first macrocyclization, using conditions that allow application of 2-bromoaniline and incorporating a removable terminal alkyne group (-SiEt 3), sterically dictates the indole cyclization regioselectivity .
- Results or Outcomes: The total synthesis of chloropeptin II (complestatin) (259) and chloropeptin I (260) commenced from 3-iodo-4,5-dimethoxybenzaldehyde .
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRRCOBFMZWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353185 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
CAS RN |
19785-39-8 | |
| Record name | (4-Methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)


